1-Bromo-3,4-dimethoxy-2-propylbenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3,4-dimethoxy-2-propylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO2/c1-4-5-8-9(12)6-7-10(13-2)11(8)14-3/h6-7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNWSLXLUUVFDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1OC)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Functionalization of 1 Bromo 3,4 Dimethoxy 2 Propylbenzene
Electrophilic Aromatic Substitution Reactions
Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for benzene (B151609) and its derivatives. The outcome of such reactions on a polysubstituted ring like 1-Bromo-3,4-dimethoxy-2-propylbenzene depends on the directing and activating or deactivating effects of the existing substituents. libretexts.orglibretexts.org
The directing effects of the substituents are as follows:
Methoxy (B1213986) groups (-OCH₃): These are strong activating groups due to their ability to donate electron density to the ring via resonance. They are ortho, para-directors. youtube.com
Propyl group (-CH₂CH₂CH₃): This is a weak activating group through an inductive effect and directs incoming electrophiles to the ortho and para positions.
Bromo group (-Br): Halogens are a unique case; they are deactivating due to their inductive electron-withdrawing effect but are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance. youtube.com
In a disubstituted or polysubstituted benzene ring, the most strongly activating group typically controls the position of substitution. masterorganicchemistry.com In this molecule, the two methoxy groups are the most powerful activators. The available positions for substitution are C5 and C6. The directing influences of the existing groups are analyzed to predict the regioselectivity:
The 3-methoxy group directs ortho to C2 (blocked) and C4 (blocked), and para to C6.
The 4-methoxy group directs ortho to C3 (blocked) and C5, and para to C1 (blocked).
The 2-propyl group directs ortho to C1 (blocked) and C3 (blocked), and para to C6.
The 1-bromo group directs ortho to C2 (blocked) and C6, and para to C5.
Considering these influences, both C5 and C6 are activated positions. The 4-methoxy and 1-bromo groups direct towards C5, while the 3-methoxy and 2-propyl groups (and the 1-bromo group) direct towards C6. The outcome of a specific EAS reaction, such as nitration or halogenation, would likely be a mixture of isomers, with the precise ratio depending on the specific reaction conditions and the steric hindrance at each position. The C6 position, being ortho to the bulky propyl group, might be sterically less accessible than the C5 position.
| Substituent | Position | Effect on Reactivity | Directing Influence |
|---|---|---|---|
| -Br | 1 | Deactivating | Ortho, Para |
| -CH₂CH₂CH₃ | 2 | Activating (Weak) | Ortho, Para |
| -OCH₃ | 3 | Activating (Strong) | Ortho, Para |
| -OCH₃ | 4 | Activating (Strong) | Ortho, Para |
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction typically proceeds via an addition-elimination mechanism, which involves the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to occur.
SₙAr reactions are facilitated by the presence of strong electron-withdrawing groups (such as -NO₂, -CN, -C=O) positioned ortho or para to the leaving group. These groups help to stabilize the negative charge of the Meisenheimer complex through resonance.
In the case of this compound, the leaving group is the bromo substituent. However, the other substituents on the ring (two methoxy groups and a propyl group) are electron-donating. These groups increase the electron density of the ring, which destabilizes the negatively charged intermediate required for the addition-elimination pathway. Consequently, this compound is expected to be highly unreactive towards nucleophilic aromatic substitution under standard SₙAr conditions.
An alternative pathway, the elimination-addition (benzyne) mechanism, can occur under extremely strong basic conditions (e.g., sodium amide, NaNH₂). However, this pathway is less common and often leads to a mixture of products.
Cross-Coupling Reactions
The bromo substituent makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.
Aryl bromides are common starting materials for numerous palladium-catalyzed transformations. The C-Br bond can be activated by a palladium(0) catalyst in an oxidative addition step, initiating the catalytic cycle.
Key reactions applicable to this substrate include:
Suzuki Coupling: Reaction with an organoboron compound (boronic acid or ester) to form a new C-C bond.
Heck Coupling: Reaction with an alkene to form a substituted alkene.
Stille Coupling: Reaction with an organotin compound.
Sonogashira Coupling: Reaction with a terminal alkyne to form an aryl alkyne.
Buchwald-Hartwig Amination: A C-N bond-forming reaction with an amine.
Buchwald-Hartwig Etherification: A C-O bond-forming reaction with an alcohol or phenol (B47542) to form an aryl ether (Carbon-Oxygen coupling).
| Reaction Name | Coupling Partner | Bond Formed | General Product Type |
|---|---|---|---|
| Suzuki Coupling | R-B(OH)₂ | C-C | Aryl-R |
| Heck Coupling | Alkene | C-C | Aryl-alkene |
| Stille Coupling | R-Sn(Alkyl)₃ | C-C | Aryl-R |
| Sonogashira Coupling | Terminal Alkyne | C-C | Aryl-alkyne |
| Buchwald-Hartwig Amination | Amine (R₂NH) | C-N | Arylamine |
| Buchwald-Hartwig Etherification | Alcohol (R-OH) | C-O | Aryl ether |
The substituted benzene motif is a common scaffold in many biologically active molecules and pharmaceuticals. Palladium-catalyzed cross-coupling reactions are extensively used in medicinal chemistry to generate libraries of compounds for drug discovery. For example, similar bromo-substituted aromatic compounds have been used as intermediates in the synthesis of various pharmaceutical inhibitors. The naphthalene (B1677914) sulfonamide scaffold, for instance, has been elaborated using palladium-catalyzed cross-coupling reactions on a bromo-naphthalene precursor to develop CCR8 receptor antagonists.
By applying the cross-coupling reactions listed above, the this compound core can be readily diversified. The introduction of various functional groups at the C1 position can lead to the synthesis of novel compounds with potential applications as pharmaceutical inhibitors, for example, in kinase or protease inhibitor discovery programs where substituted aromatic cores are prevalent.
Derivatization Pathways and Functional Group Transformations
Beyond reactions at the C-Br bond, the other functional groups on this compound offer additional pathways for derivatization.
Cleavage of Aryl Methyl Ethers: The two methoxy groups can be converted to hydroxyl groups (phenols) through ether cleavage. This transformation is typically achieved using strong reagents such as boron tribromide (BBr₃), or strong acids like hydrobromic acid (HBr). nih.govrsc.org This demethylation increases the polarity of the molecule and provides new reactive sites for further functionalization (e.g., esterification, etherification).
Benzylic Oxidation of the Propyl Group: The propyl side chain can be oxidized under harsh conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can cleave the alkyl chain, oxidizing the benzylic carbon (the carbon attached to the ring) to a carboxylic acid group. masterorganicchemistry.comlibretexts.org This reaction requires the presence of at least one hydrogen atom on the benzylic carbon, which is the case for the propyl group. This transforms the activating alkyl group into a deactivating, meta-directing carboxylic acid group.
Conversion to Organometallic Reagents: The aryl bromide can be converted into a highly reactive organometallic species. Reaction with magnesium metal yields a Grignard reagent, while reaction with an alkyllithium reagent (e.g., n-butyllithium) via lithium-halogen exchange produces an organolithium compound. almerja.commasterorganicchemistry.com These nucleophilic reagents can then be reacted with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, etc.) to install a diverse range of functional groups at the C1 position.
| Functional Group | Transformation | Typical Reagent(s) | Product Functional Group |
|---|---|---|---|
| Methoxy (-OCH₃) | Ether Cleavage | BBr₃, HBr | Hydroxyl (-OH) |
| Propyl (-CH₂CH₂CH₃) | Benzylic Oxidation | KMnO₄, heat | Carboxylic Acid (-COOH) |
| Bromo (-Br) | Grignard Formation | Mg, ether | Organomagnesium (-MgBr) |
| Bromo (-Br) | Lithium-Halogen Exchange | n-BuLi, t-BuLi | Organolithium (-Li) |
Cycloaddition Reactions, e.g., [3+2] Cycloadditions of Related Bromo-vinylbenzenes
While this compound itself is not a direct participant in cycloaddition reactions, it can be converted into a suitable precursor. Specifically, the introduction of a vinyl group onto the aromatic ring would create a bromo-vinylbenzene derivative capable of undergoing cycloadditions.
A vinyl group can be installed at the C1 position via a palladium-catalyzed Heck reaction, coupling the aryl bromide with ethylene, or via a Stille coupling with vinyltributyltin. Once formed, the resulting 1-vinyl-3,4-dimethoxy-2-propylbenzene derivative (still containing the bromine at a different position if a di-bromo precursor is used, or if the vinyl group is introduced elsewhere) could potentially act as a dipolarophile in [3+2] cycloaddition reactions.
In a [3+2] cycloaddition, a 3-atom dipole reacts with a 2-atom dipolarophile to form a five-membered ring. If the bromo-vinylbenzene derivative were to react with a 1,3-dipole such as an azide (B81097) or a nitrone, it could lead to the formation of complex heterocyclic structures, which are valuable scaffolds in medicinal chemistry. The specific conditions and outcomes would depend on the nature of the dipole and the electronic properties of the vinylbenzene system.
Advanced Spectroscopic and Analytical Characterization Methodologies
Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The FT-IR spectrum of 1-Bromo-3,4-dimethoxy-2-propylbenzene would be recorded to confirm the presence of its key structural components. nih.gov By passing infrared radiation through a sample, the molecule absorbs energy at specific frequencies corresponding to its vibrational modes.
The analysis of the resulting spectrum allows for the identification of characteristic absorption bands. For this compound, these would include vibrations associated with the aromatic ring, the methoxy (B1213986) groups, the propyl chain, and the carbon-bromine bond. The molecular geometry and vibrational frequencies can be calculated using methods like Density Functional Theory (DFT) to complement the experimental data. nih.gov
Table 1: Expected FT-IR Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic Ring |
| 2960-2850 | C-H Stretch | Propyl Group (Aliphatic) |
| 1600-1585, 1500-1400 | C=C Stretch | Aromatic Ring |
| 1250-1200 | Aryl-O Stretch (Asymmetric) | Methoxy Ether |
| 1050-1000 | Aryl-O Stretch (Symmetric) | Methoxy Ether |
| 690-515 | C-Br Stretch | Bromo Group |
Vapor Phase Infrared Spectroscopy for Regioisomer Differentiation
Vapor phase infrared spectroscopy, often coupled with gas chromatography (GC-IR), is a powerful tool for distinguishing between closely related isomers (regioisomers) that may be indistinguishable by mass spectrometry alone. ojp.gov While mass spectra for different regioisomers of a substituted propylbenzene (B89791) can be nearly identical, their vapor phase IR spectra often exhibit subtle but distinct differences. ojp.gov
This technique is particularly effective because the spectra are obtained on molecules in the gas phase, free from intermolecular interactions that can broaden or shift absorption bands. ojp.gov The differentiation relies on specific shifts in absorption bands related to the substitution pattern on the aromatic ring. Key diagnostic regions include:
Aromatic Ring Stretching Bands: The positions of C=C stretching bands in the 1620-1580 cm⁻¹ region are sensitive to the placement of substituents on the benzyl (B1604629) ring. ojp.gov
Aryl-O Stretching Frequencies: Asymmetric aryl-O stretching vibrations, typically around 1260-1230 cm⁻¹, shift based on whether the methoxy group is ortho, meta, or para to other substituents. ojp.gov
For this compound, this method could definitively distinguish it from other isomers, such as 1-Bromo-3,4-dimethoxy-5-propylbenzene or 2-Bromo-4,5-dimethoxy-1-propylbenzene, by analyzing the precise frequencies of these characteristic bands.
Infrared Ion Spectroscopy (IRIS) with Resonant Infrared Multiple Photon Dissociation (IRMPD)
Infrared Ion Spectroscopy (IRIS), utilizing the technique of Resonant Infrared Multiple Photon Dissociation (IRMPD), provides structural information on mass-selected ions in the gas phase. wikipedia.orgnih.gov This method combines the sensitivity of mass spectrometry with the structural detail of vibrational spectroscopy. nih.gov
The process involves the following steps:
Ionization and Isolation: The target molecule, this compound, is ionized and the parent ion is mass-selected and trapped within a mass spectrometer, typically a Fourier transform ion cyclotron resonance (FT-ICR) or a quadrupole ion trap. wikipedia.orgmpg.de
IR Irradiation: The trapped ions are irradiated with a tunable, high-intensity infrared laser. wikipedia.org
Dissociation: When the laser's frequency is resonant with a vibrational mode of the ion, the ion absorbs multiple photons. mpg.de This absorption of energy increases the ion's internal vibrational energy until it exceeds the threshold for dissociation, causing the ion to fragment. wikipedia.org
Spectrum Generation: An infrared spectrum is generated by plotting the fragmentation efficiency (the abundance of fragment ions) as a function of the laser wavelength. nih.govmpg.de
This technique yields a vibrational spectrum of the isolated ion, which can be compared with theoretical spectra calculated for candidate structures. nih.gov This allows for unambiguous structural elucidation and is particularly valuable for differentiating isomers. nih.gov
Chromatographic Techniques
Chromatographic methods are essential for separating this compound from starting materials, byproducts, or impurities, as well as for assessing its purity.
Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas Chromatography with Flame Ionization Detection (GC-FID) is a standard technique for analyzing volatile and thermally stable compounds. It separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
In a hypothetical analysis of this compound, the compound would be injected into the GC system, vaporized, and carried by an inert gas through a heated column. Its retention time—the time taken to travel through the column—would be a characteristic identifier under specific experimental conditions. The flame ionization detector (FID) at the end of the column combusts the eluting compound, generating a current proportional to the amount of carbon atoms, thus providing quantitative information.
Table 2: Hypothetical GC-FID Parameters for Analysis of this compound
| Parameter | Value |
| Column Type | DB-5 (5% Phenyl-methylpolysiloxane) |
| Column Dimensions | 30 m x 0.25 mm ID x 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C hold for 2 min, ramp to 280 °C at 15 °C/min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used for separating mixtures, identifying compounds, and monitoring the progress of chemical reactions. The separation is based on the principle of differential adsorption.
For this compound, a sample would be spotted onto a TLC plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then placed in a sealed chamber containing a suitable mobile phase (eluent). The mobile phase moves up the plate by capillary action, and the components of the sample travel at different rates depending on their affinity for the stationary phase versus their solubility in the mobile phase. The result is a separation of the spots. The position of the compound is characterized by its retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
Table 3: Hypothetical TLC Data for this compound
| Stationary Phase | Mobile Phase (Solvent System) | Hypothetical Rf Value |
| Silica Gel 60 F254 | Hexane : Ethyl Acetate (9:1) | 0.45 |
| Silica Gel 60 F254 | Dichloromethane | 0.60 |
| Polyamide | Aqueous α-cyclodextrin (0.1 M) | Varies based on inclusion complex formation researchgate.net |
This technique is particularly useful for quickly optimizing solvent systems for larger-scale column chromatography purifications.
Electrochemical Characterization, e.g., Cyclic Voltammetry (CV) Analysis
A comprehensive search of scientific literature and chemical databases did not yield any specific studies detailing the electrochemical characterization of this compound using cyclic voltammetry (CV). While the electrochemical behavior of various substituted benzene (B151609) derivatives has been investigated, research focusing specifically on the voltammetric analysis of this particular compound appears to be limited or not publicly available.
Electrochemical techniques such as cyclic voltammetry are powerful tools for investigating the redox properties of molecules. A hypothetical CV analysis of this compound would provide valuable insights into its oxidation and reduction potentials, the stability of its electrochemically generated species, and the kinetics of electron transfer processes. Such data would be crucial for applications in areas like organic electronics, electrosynthesis, and sensor development.
In a typical CV experiment, the potential applied to a working electrode is swept linearly with time, and the resulting current is measured. The resulting plot of current versus potential, known as a voltammogram, can reveal characteristic peaks corresponding to oxidation and reduction events. For this compound, one might anticipate electrochemical activity associated with the substituted benzene ring. The electron-donating methoxy groups and the electron-withdrawing bromo group would influence the electron density of the aromatic system, thereby affecting its redox potentials.
Although no specific data is available, a general discussion of the expected electrochemical behavior can be made based on the compound's structure. The methoxy groups would likely lower the oxidation potential, making the compound easier to oxidize compared to unsubstituted bromobenzene. Conversely, the bromine atom would be expected to undergo reductive cleavage of the carbon-bromine bond at a sufficiently negative potential.
The absence of published CV data for this compound highlights a gap in the current body of scientific knowledge and presents an opportunity for future research to explore the electrochemical properties of this and related compounds.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used method for predicting the properties of molecules and materials.
Elucidation of Reaction Mechanisms and Transition States
DFT calculations are instrumental in mapping out the potential energy surface of a chemical reaction, which allows for the elucidation of reaction mechanisms. By identifying the structures of reactants, products, intermediates, and transition states, a complete picture of the reaction pathway can be obtained. For instance, in the study of related dimethoxybenzene derivatives, DFT has been used to understand the non-enzymatic steps in reaction mechanisms, including the formation of radical species, bond transformations, and additions of water and oxygen mdpi.com. The energies of transition states are particularly important as they determine the activation energy and, consequently, the rate of the reaction mdpi.com.
A kinetic characterization of reactions involving similar compounds has been performed using concepts like the reaction force and the reaction force constant within the DFT framework mdpi.com. Such analyses provide deep insights into the electronic changes that occur during a chemical transformation.
Prediction of Regioselectivity and Stereoselectivity
Regioselectivity and stereoselectivity are crucial aspects of chemical synthesis. DFT can predict these outcomes by comparing the activation energies of different possible reaction pathways. The pathway with the lowest activation energy barrier is the most likely to be followed, thus determining the major product.
For substituted benzene (B151609) rings, like the one in 1-Bromo-3,4-dimethoxy-2-propylbenzene, the positions of the substituents greatly influence the regioselectivity of further reactions. DFT calculations can quantify the electronic effects (both inductive and resonance) of the bromo, dimethoxy, and propyl groups, thereby predicting the most favorable sites for electrophilic or nucleophilic attack.
Molecular Electron Density Theory (MEDT) Applications
Molecular Electron Density Theory (MEDT) is a modern theory of chemical reactivity that proposes that the capacity for changes in electron density, rather than molecular orbital interactions, is responsible for molecular reactivity mdpi.com. MEDT analyzes the changes in the electron density along a reaction path to understand experimental outcomes mdpi.com.
While specific MEDT studies on this compound are not available, this theory could be applied to understand its reactivity in various organic reactions. By analyzing the electron density distribution in the ground state of the molecule, one could predict its behavior in polar and cycloaddition reactions. The theory relies on the analysis of the topology of the Electron Localization Function (ELF) to understand bonding changes during a reaction.
Structure-Activity Relationship (SAR) Studies via Computational Modeling
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry and drug design. They aim to establish a correlation between the chemical structure of a compound and its biological activity. Computational modeling plays a vital role in modern SAR, a field often referred to as Quantitative Structure-Activity Relationship (QSAR) nih.govmdpi.com.
QSAR models are mathematical equations that relate the chemical and physical properties of a series of compounds to their biological activities mdpi.com. These properties, known as molecular descriptors, can be calculated using computational methods. Descriptors can be categorized into several types, including:
1D: Molecular weight, atom counts
2D: Topological indices, molecular connectivity indices
3D: Geometric properties, molecular surface areas
For a compound like this compound, a QSAR study would involve synthesizing a series of analogues with variations in the substituents on the benzene ring. The biological activity of these compounds would be tested, and the data would be used to build a QSAR model. This model could then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules nih.govnih.gov.
The general workflow for a QSAR study is as follows:
Data Set Selection: A diverse set of compounds with known activities is chosen.
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound.
Model Development: Statistical methods are used to select the most relevant descriptors and to build a mathematical model that correlates these descriptors with the biological activity.
Model Validation: The predictive power of the model is assessed using internal and external validation techniques.
While no specific SAR studies for this compound were identified, the principles of QSAR are broadly applicable to this and any other class of organic molecules.
Below is a hypothetical data table illustrating the types of descriptors that would be calculated in a QSAR study of this compound and its analogues.
| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Predicted Biological Activity |
| This compound | 259.14 | 3.8 | 18.5 | - |
| Analogue 1 | ... | ... | ... | ... |
| Analogue 2 | ... | ... | ... | ... |
| Analogue 3 | ... | ... | ... | ... |
Emerging Research Directions and Future Perspectives
Exploration of Undiscovered Reactivity Profiles
The reactivity of 1-Bromo-3,4-dimethoxy-2-propylbenzene is largely dictated by the interplay of its functional groups. The bromine atom serves as a prime site for a variety of cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Future research is poised to delve into the nuanced reactivity of this compound in reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings. The electron-donating nature of the two methoxy (B1213986) groups is anticipated to influence the oxidative addition step in palladium-catalyzed cycles, a key mechanistic aspect that warrants detailed investigation.
Furthermore, the propyl group, while seemingly a simple alkyl substituent, could offer avenues for late-stage functionalization through C-H activation strategies. The exploration of regioselective C-H functionalization of the propyl chain or the aromatic ring could unlock novel synthetic pathways to complex molecules that are otherwise difficult to access. Investigating the potential for this compound to participate in aryne chemistry, via dehydrobromination, could also reveal new routes to highly functionalized aromatic systems.
Table 1: Potential Reactivity Profiles of this compound
| Reaction Type | Potential Coupling Partner | Expected Outcome |
| Suzuki-Miyaura Coupling | Aryl or vinyl boronic acids/esters | Formation of biaryl or aryl-alkene structures |
| Heck Coupling | Alkenes | Synthesis of substituted styrenes |
| Sonogashira Coupling | Terminal alkynes | Creation of aryl-alkyne frameworks |
| Buchwald-Hartwig Amination | Amines | Formation of N-aryl compounds |
| C-H Activation | Various coupling partners | Functionalization of the propyl chain or aromatic ring |
Catalyst Development for Efficient Transformations
The efficiency and selectivity of reactions involving this compound will heavily rely on the development of tailored catalyst systems. For palladium-catalyzed cross-coupling reactions, the design of new phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands could lead to catalysts with enhanced activity, stability, and selectivity for this specific substrate. Research in this area will likely focus on catalysts that can operate under milder conditions and with lower catalyst loadings, aligning with the principles of green chemistry.
Moreover, the development of catalysts for the aforementioned C-H activation reactions will be a significant research frontier. This could involve exploring a range of transition metals, such as rhodium, iridium, or ruthenium, in combination with directing groups or specialized ligands to achieve precise control over which C-H bond is functionalized. The ultimate goal is to develop catalytic systems that enable the direct and efficient conversion of this compound into a diverse array of more complex and valuable molecules.
Broader Applications in Drug Discovery and Chemical Biology
Substituted dimethoxybenzene moieties are prevalent in a wide range of biologically active molecules and natural products. This structural motif is often associated with various pharmacological activities, making this compound a promising starting material for the synthesis of new therapeutic agents. Its potential as a scaffold for the development of novel compounds targeting a variety of diseases is an exciting area for future investigation.
The ability to functionalize the molecule at the bromine position and potentially at the propyl and aromatic C-H positions provides a platform for generating diverse chemical libraries for high-throughput screening. These libraries could be tested for activity against a range of biological targets, including enzymes, receptors, and ion channels. Furthermore, the dimethoxybenzene core is a known feature in certain classes of psychoactive compounds and other central nervous system agents, suggesting that derivatives of this compound could be explored for their neurological effects.
Advanced Materials Science Integration
The field of materials science is constantly in search of new organic molecules with unique electronic and photophysical properties. Aromatic compounds, particularly those with tunable electronic characteristics, are key components in the development of organic electronics. Dimethoxybenzene derivatives have been investigated for their potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.gov
The structure of this compound suggests that it could be a valuable building block for the synthesis of novel organic semiconductors. Through polymerization or by incorporating it into larger conjugated systems via cross-coupling reactions, it may be possible to create materials with tailored HOMO/LUMO energy levels, charge carrier mobilities, and photoluminescent properties. The presence of the propyl group could also enhance the solubility and processability of the resulting materials, which is a critical factor for their application in printable and flexible electronic devices.
Table 2: Potential Applications in Advanced Materials
| Application Area | Potential Role of this compound | Desired Properties of Resulting Material |
| Organic Light-Emitting Diodes (OLEDs) | Building block for emissive or charge-transport layers | High photoluminescence quantum yield, good charge carrier mobility |
| Organic Photovoltaics (OPVs) | Component of donor or acceptor materials | Broad absorption spectrum, efficient charge separation and transport |
| Organic Field-Effect Transistors (OFETs) | Monomer for semiconducting polymers | High charge carrier mobility, good on/off ratio |
Green Chemistry Approaches in Synthesis
Future research into the synthesis and application of this compound will undoubtedly be guided by the principles of green chemistry. This includes the development of more environmentally friendly methods for its synthesis, moving away from hazardous reagents and solvents. For instance, greener bromination techniques that avoid the use of elemental bromine are an active area of research. nih.gov
Q & A
Q. What are the optimal synthetic routes for 1-Bromo-3,4-dimethoxy-2-propylbenzene, considering the directing effects of substituents?
- Methodological Answer : The synthesis can be approached via electrophilic aromatic substitution (EAS) . The methoxy groups at positions 3 and 4 are strong ortho/para-directors, while the propyl group at position 2 introduces steric hindrance. A plausible route involves:
Bromination : Introduce bromine at position 1 on a pre-functionalized benzene ring containing methoxy groups. Use a brominating agent (e.g., Br₂ with FeBr₃) under controlled conditions to avoid over-substitution.
Propyl Introduction : Employ Friedel-Crafts alkylation or a coupling reaction (e.g., Suzuki-Miyaura) to add the propyl group, ensuring regioselectivity via steric and electronic guidance .
- Key Considerations : Use protecting groups (e.g., acetyl for methoxy) to prevent undesired side reactions. Purify via column chromatography or fractional distillation, leveraging boiling points (~123–150°C for similar bromo-dimethoxybenzenes) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify substituent environments. Methoxy groups (~δ 3.8–4.0 ppm in ¹H NMR; δ 55–60 ppm in ¹³C NMR) and propyl protons (split into triplet/multiplet patterns due to adjacent substituents) .
- GC-MS/HPLC : Confirm purity (>95% as per GC/HPLC standards for analogous bromoarenes) and molecular ion peaks (M⁺ with characteristic bromine isotope patterns) .
- IR Spectroscopy : Detect C-O stretches (~1250 cm⁻¹ for methoxy) and C-Br vibrations (~600 cm⁻¹) .
Advanced Research Questions
Q. How does the steric environment created by the 2-propyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The 2-propyl group introduces steric hindrance, potentially slowing reaction kinetics in Suzuki-Miyaura couplings or Buchwald-Hartwig aminations . Strategies include:
- Catalyst Optimization : Use bulky ligands (e.g., XPhos) to enhance steric tolerance and reduce side reactions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility and stabilize transition states.
- Temperature Control : Higher temperatures (80–100°C) mitigate steric effects but may require extended reaction times .
Q. What strategies mitigate competing side reactions during nucleophilic aromatic substitution (NAS) of the bromine atom?
- Methodological Answer :
- Directing Group Utilization : Methoxy groups activate the ring but may compete for substitution. Protect methoxy groups temporarily (e.g., silylation) to direct NAS exclusively to the bromine site .
- Nucleophile Selection : Strong nucleophiles (e.g., amines or thiols) paired with mild bases (K₂CO₃) enhance regioselectivity.
- Microwave-Assisted Synthesis : Shortens reaction time, reducing decomposition risks .
Data Analysis & Contradiction Resolution
Q. How should researchers resolve discrepancies in reported yields for Suzuki-Miyaura couplings involving this compound?
- Methodological Answer :
- Variable Screening : Test catalyst systems (Pd(PPh₃)₄ vs. Pd(dba)₂), solvent polarity (THF vs. DMSO), and base strength (Na₂CO₃ vs. Cs₂CO₃) .
- Oxygen/Moisture Control : Use Schlenk lines or gloveboxes to prevent catalyst deactivation.
- By-Product Analysis : Employ LC-MS to identify intermediates (e.g., homocoupling products) and adjust stoichiometry .
Q. What purification techniques are recommended for isolating high-purity this compound?
- Methodological Answer :
- Distillation : Effective for separating by-products with boiling points <150°C (e.g., unreacted bromine sources) .
- Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1) to resolve non-polar impurities.
- Recrystallization : Employ ethanol/water mixtures for final polishing, leveraging solubility differences .
Safety & Handling
Q. What precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
